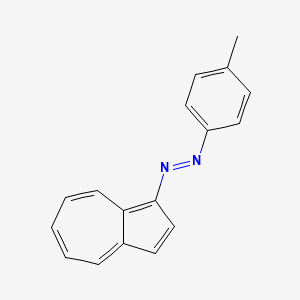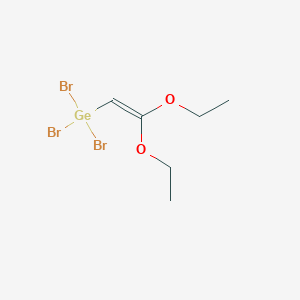
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a trichloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where 4-methylphenol (p-cresol) reacts with 1,1,1-trichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The trichloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the trichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted phenols.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The trichloropropyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloropropyl group, making it less hydrophobic.
3-(1,1,1-Trichloropropan-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-Chloro-3-(1,1,1-trichloropropan-2-yl)phenol: Contains a chlorine substituent instead of a methyl group, altering its electronic properties.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is unique due to the presence of both a methyl group and a trichloropropyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
| 90920-21-1 | |
Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
4-methyl-3-(1,1,1-trichloropropan-2-yl)phenol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(14)5-9(6)7(2)10(11,12)13/h3-5,7,14H,1-2H3 |
InChI Key |
NKVOURTUAQAVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)

![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)



